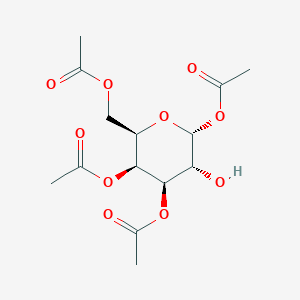

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its derivatives involves multiple steps, including acetylation, anomerization, and condensation reactions. These processes are carefully controlled to achieve the desired configuration and yield of the product. For instance, the preparation of alpha and beta anomers based on anomerization and kinetic acetylation has been demonstrated, highlighting the significance of the starting material's configuration on the final product's structure (Liu et al., 2005).

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structure of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose derivatives. The crystal structure of related compounds has been solved, revealing the conformation of the pyranose rings and the spatial arrangement of acetyl groups, which are crucial for understanding the molecule's reactivity and interaction with other molecules (Srikrishnan & An, 1988).

Applications De Recherche Scientifique

Preparation and Anomerization Studies

A study by Liu et al. (2005) focuses on the preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose. This research highlights an interesting anomerization phenomenon of 4-chloro-4-deoxy-d-galactose, where the molar ratio of alpha and beta anomers in solution reaches a dynamic equilibrium. The acetylation of 4-chloro-4-deoxy-d-galactopyranose is kinetically controlled, and this process's outcome depends on the starting galactose's configuration. The influence of chloro and O-acetyl groups on the galactopyranose ring conformations is also discussed, providing insights into the stereochemical aspects of carbohydrate chemistry (Liu, Zhang, Liu, & Song, 2005).

Synthesis of Complex Carbohydrates

Doboszewski and Zamojski (1984) reported the synthesis of 2-O-α-D-galactopyranosyl-D-galactopyranose by condensation involving 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. This process illustrates the compound's utility in constructing complex carbohydrate structures, which are crucial for understanding biological recognition and interaction mechanisms at the molecular level (Doboszewski & Zamojski, 1984).

Crystal Structure Analysis

The crystal structures of O-acetylated 2-acylamino-2-deoxy-D-galactose derivatives, including 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside, were determined by Mikeska et al. (2003). This study provides valuable information on the structural aspects of acylated carbohydrates and their implications for molecular design and interaction studies (Mikeska, Nieger, Mansikkamäki, Daniels, & Kolter, 2003).

Synthesis of Glycosyl Donors

Ohlsson and Magnusson (2000) described the transformation of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose into various anomerically-activated galabiosides. This work underscores the significance of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its derivatives in synthesizing galactose-containing oligosaccharides, which are pivotal for studying carbohydrate-based interactions in biological systems (Ohlsson & Magnusson, 2000).

Safety And Hazards

Orientations Futures

The future directions for the use of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose in research and industry are promising. Its wide applications in organic synthesis make it a valuable compound in various fields . Further optimization of its synthesis process could lead to more efficient production methods .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHJRVMGYVXKK-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416225 |

Source

|

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose | |

CAS RN |

56822-34-5 |

Source

|

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

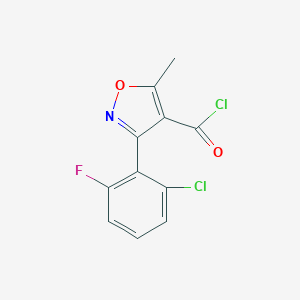

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

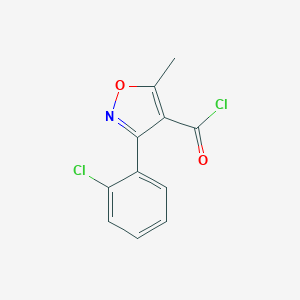

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

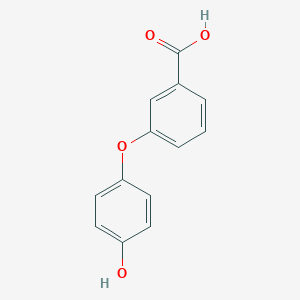

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)